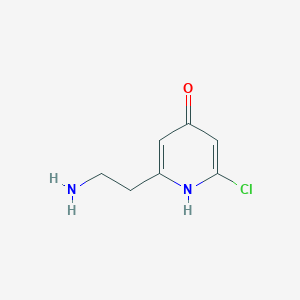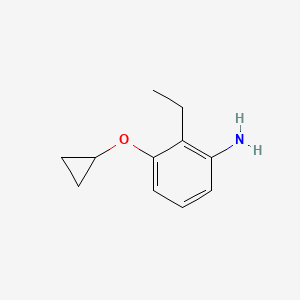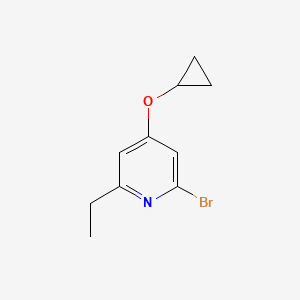
2-(2-Aminoethyl)-6-chloropyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-6-chloropyridin-4-OL is a chemical compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an aminoethyl group at the 2-position and a chlorine atom at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-chloropyridin-4-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-6-hydroxypyridine with ethylenediamine. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-6-chloropyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-(2-Aminoethyl)-6-chloropyridin-4-one.
Reduction: Formation of 2-(2-Aminoethyl)-6-chloropyridin-4-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Aminoethyl)-6-chloropyridin-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Aminoethyl)-6-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. The chlorine atom and hydroxyl group contribute to the compound’s reactivity and ability to participate in various chemical reactions.
類似化合物との比較
Similar Compounds
2-Aminoethanol: A simpler compound with similar functional groups but lacking the pyridine ring.
6-Chloropyridin-2-amine: Similar structure but without the hydroxyl group.
2-(2-Aminoethyl)pyridine: Lacks the chlorine atom at the 6-position.
Uniqueness
2-(2-Aminoethyl)-6-chloropyridin-4-OL is unique due to the combination of its functional groups and the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both an aminoethyl group and a chlorine atom allows for diverse chemical modifications and interactions with biological targets.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
2-(2-aminoethyl)-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9ClN2O/c8-7-4-6(11)3-5(10-7)1-2-9/h3-4H,1-2,9H2,(H,10,11) |
InChIキー |
RJYSKOFKQCHINA-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=CC1=O)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















